3-Acetylbenzoic acid
Overview
Description
3-Acetylbenzoic acid: is an organic compound with the molecular formula C9H8O3 . It is a white crystalline solid with a distinctive aroma. . It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It has been suggested that compounds like 3-acetylbenzoic acid can selectively target tumor cells, particularly those with checkpoint deficiencies . This implies that this compound may interact with cellular checkpoints, which are proteins that regulate cell cycle progression and maintain genomic stability.
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The specific interactions between this compound and its targets, as well as the resulting changes, would depend on the nature of the targets and the cellular context.
Biochemical Pathways
Given its potential role in targeting cellular checkpoints , it’s plausible that the compound could influence pathways related to cell cycle regulation and DNA damage response
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it could be well-absorbed and distributed in the body .
Result of Action
Its potential role in targeting cellular checkpoints suggests that it could influence cell cycle progression and genomic stability . It’s also possible that the compound could induce oxidative stress, given its potential involvement in free radical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 3-acetylbenzonitrile with sodium hydroxide in methanol at 90°C. The reaction mixture is then acidified with hydrochloric acid to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 3-acetylbenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form derivatives.
Reduction: It can be reduced to form .
Substitution: It can undergo electrophilic aromatic substitution reactions to introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, nitration reagents.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 3-Acetylbenzyl alcohol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
3-Acetylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals
Comparison with Similar Compounds
- 4-Acetylbenzoic acid
- 2-Acetylbenzoic acid
- 3-Bromophenylacetic acid
- 3-Cyanobenzoic acid
Comparison: 3-Acetylbenzoic acid is unique due to its specific position of the acetyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 4-acetylbenzoic acid and 2-acetylbenzoic acid, the meta position of the acetyl group in this compound results in different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-acetylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZPJUSFUDUEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277572 | |
Record name | 3-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-42-5 | |
Record name | 3-Acetylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3-acetylbenzoic acid?
A1: this compound crystallizes with essentially planar molecules. The carboxyl group forms a dihedral angle of 4.53° with the ring plane, while the acetyl group forms a dihedral angle of 3.45° to the ring []. The molecules aggregate through centrosymmetric hydrogen bond pairing of the carboxyl groups, creating dimers. These dimers exhibit two orientations within the unit cell, resulting in a herringbone pattern []. Additionally, two types of C—H⋯O intermolecular contacts exist: one between a methyl hydrogen and a ketone oxygen of a neighboring molecule, and the other between a benzene hydrogen and a carboxyl oxygen of a different molecule [].
Q2: Are there any spectroscopic characterizations available for this compound?
A2: While the provided abstracts do not contain specific spectroscopic data, a study mentioned the use of FTIR, Raman, SERS, and UV-Visible spectroscopy to investigate this compound []. Unfortunately, the abstract doesn't delve into the specific findings of these spectroscopic analyses.
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